
6-Bromo-2-chloro-3-nitropyridine
Overview
Description
6-Bromo-2-chloro-3-nitropyridine is a heterocyclic aromatic compound with the molecular formula C5H2BrClN2O2 It is a derivative of pyridine, substituted with bromine, chlorine, and nitro groups at positions 6, 2, and 3, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-chloro-3-nitropyridine typically involves the nitration of 2-chloro-3-bromopyridine. . The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the pyridine ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials and optimized reaction conditions to achieve high yields and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure consistent product quality .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at C-2 (Chlorine)
The chlorine atom at the 2-position undergoes nucleophilic substitution due to activation by the nitro group at C-3. The nitro group’s electron-withdrawing inductive effect enhances the electrophilicity of adjacent positions, favoring substitution at C-2 over C-6.
Key Reactions
Mechanistic Insight :
The nitro group stabilizes the negative charge in the Meisenheimer complex during S<sub>N</sub>Ar. Steric hindrance at C-6 (due to bromine) further directs substitution to C-2 .
Nucleophilic Substitution at C-6 (Bromine)
Bromine at C-6 participates in palladium-catalyzed cross-coupling reactions. Its position para to the nitro group allows for regioselective transformations.
Cross-Coupling Reactions
Regioselectivity : Bromine’s larger size and lower electronegativity compared to chlorine make it more reactive in cross-coupling .
Reduction of Nitro Group at C-3
The nitro group is reduced to an amine under catalytic hydrogenation or chemical reducing conditions, altering electronic properties for downstream reactions.
Reduction Methods
Post-Reduction Reactivity : The resulting amine enables electrophilic substitution (e.g., diazotization, acylation).
Electrophilic Aromatic Substitution
The nitro group deactivates the ring, but halogen substituents enable directed electrophilic attacks.
Halogenation and Nitration
Directing Effects : Nitro group directs incoming electrophiles to meta positions, while halogens influence ortho/para substitution .
Comparative Reactivity and Regioselectivity
A comparison of substitution rates at C-2 (Cl) and C-6 (Br) under identical conditions:
Key Findings :
-
C-2 substitutions proceed faster due to stronger electrophilic activation.
-
C-6 reactions require higher temperatures or catalysts to overcome steric bulk .
Stability and Byproduct Formation
Under harsh conditions (e.g., strong base/acid), decomposition pathways include:
Scientific Research Applications
6-Bromo-2-chloro-3-nitropyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloro-3-nitropyridine depends on its specific application. In medicinal chemistry, the compound may act by interacting with molecular targets such as enzymes or receptors. For example, derivatives of this compound have been studied as kinase inhibitors, where they bind to the active site of the enzyme and inhibit its activity . The presence of electron-withdrawing groups (bromine, chlorine, and nitro) can influence the compound’s reactivity and binding affinity to its targets.
Comparison with Similar Compounds
- 2-Bromo-6-chloro-3-nitropyridine
- 3-Bromo-2-chloro-6-methyl-5-nitropyridine
- 2-Bromo-5-chloro-3-nitropyridine
- 5-Bromo-2-chloro-3-nitropyridine
Comparison: 6-Bromo-2-chloro-3-nitropyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to its analogs, it offers different reactivity profiles in nucleophilic substitution and cross-coupling reactions, making it a valuable intermediate in the synthesis of diverse organic compounds .
Biological Activity
6-Bromo-2-chloro-3-nitropyridine is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure includes a bromine atom at the sixth position and a chlorine atom at the second position, which contribute to its unique chemical properties and biological activities.
The molecular formula of this compound is with a molecular weight of approximately 233.43 g/mol. The compound is characterized by its electron-withdrawing substituents, which enhance its reactivity and potential biological interactions.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for the development of new antibiotics.
Compound | Activity | Target Organisms |
---|---|---|
This compound | Antimicrobial | E. coli, S. aureus |
6-Bromo-2-methyl-3-nitropyridine | Antifungal | C. albicans |
Anticancer Activity
In addition to antimicrobial effects, this compound has been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and inhibition of cell proliferation.
Case Study:
A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in significant cell death in breast cancer cells (MCF-7) and lung cancer cells (A549). The compound was found to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and growth.
The biological activity of this compound is believed to stem from its ability to interact with various biological targets:
- Nucleophilic Substitution Reactions: The halogen substituents (Br and Cl) facilitate nucleophilic attacks, leading to the formation of reactive intermediates that can interact with cellular macromolecules.
- Oxidative Stress Induction: The compound may generate reactive oxygen species (ROS), contributing to oxidative stress in cells, which can lead to apoptosis.
Safety and Toxicity
While this compound shows promise as a therapeutic agent, safety assessments are crucial. Data indicate that it may cause skin irritation and respiratory issues upon exposure. The compound's acute toxicity profile suggests that it should be handled with care in laboratory settings.
Toxicity Parameter | Value |
---|---|
Acute Oral Toxicity | Category 4 |
Skin Corrosion/Irritation | Category 2 |
Eye Irritation | Category 2 |
Q & A
Q. What spectroscopic techniques are recommended for characterizing 6-Bromo-2-chloro-3-nitropyridine, and how do experimental results compare with computational predictions?
Basic
Experimental characterization should include FTIR (to identify nitro and halogen functional groups), Raman spectroscopy (to assess ring vibrations and substituent effects), and NMR (to resolve halogen-induced chemical shifts). For computational validation, B3LYP/6-311++G or cc-pVTZ basis sets ( ) can predict vibrational frequencies and electronic properties. Discrepancies between experimental and computational spectra often arise from solvent effects or anharmonicity, which can be addressed by applying scaling factors (e.g., 0.9613 for B3LYP) .
Q. How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
Advanced
DFT methods like B3LYP with exact-exchange corrections ( ) or Colle-Salvetti correlation-energy functionals ( ) model reaction pathways by calculating activation barriers and transition states. For example, the electron-withdrawing nitro group at C3 directs nucleophilic attack to C2 or C6 via Hammett substituent constants . Solvent effects (e.g., DMF or THF) can be incorporated using the Polarizable Continuum Model (PCM) . Comparative studies with analogs (e.g., 2-chloro-6-fluoro-3-nitropyridine, ) reveal halogen-dependent regioselectivity .
Q. What synthetic routes are effective for introducing nitro groups into halogenated pyridine derivatives?
Basic
Nitration of halogenated pyridines typically employs mixed acid (HNO₃/H₂SO₄) at 0–50°C, but regioselectivity depends on existing substituents. For 6-bromo-2-chloropyridine precursors, direct nitration at C3 is favored due to meta-directing effects of halogens. Alternatively, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) after nitration can introduce aryl groups. notes a 96% purity for this compound synthesized via controlled nitration .
Q. What challenges arise in crystallographic analysis of this compound, and how can SHELX software optimize refinement?
Advanced
Heavy atoms (Br, Cl) cause absorption and extinction effects , complicating data collection. SHELXL ( ) addresses this via anisotropic displacement parameters and TWIN/BASF commands for twinned crystals. For high-resolution data (<1.0 Å), Hirshfeld atom refinement improves accuracy. Challenges in locating hydrogen atoms (due to nitro group disorder) require restraints (ISOR, SIMU) during refinement. Comparative studies with methylated analogs (e.g., 3-Bromo-2-chloro-6-methylpyridine, ) highlight steric effects .
Q. How do electron-withdrawing substituents influence cross-coupling reactions of this compound?
Basic
The nitro group at C3 deactivates the pyridine ring, directing Buchwald-Hartwig amination or Ullmann coupling to C2 or C6. Bromine at C6 undergoes Suzuki coupling with aryl boronic acids under Pd(OAc)₂/XPhos catalysis (80–100°C). Chlorine at C2 is less reactive but can participate in SNAr reactions with strong nucleophiles (e.g., NaN₃ in DMSO). cites derivatives like 6-Bromo-2’-(2-chlorobenzylidene)nicotinohydrazide synthesized via such pathways .
Q. What methodological approaches resolve discrepancies between experimental and computational vibrational spectra?
Advanced
Discrepancies in FTIR/Raman spectra arise from basis set limitations or neglect of anharmonicity . Hybrid functionals (e.g., B3PW91) with D3 dispersion corrections ( ) improve accuracy for nitro group vibrations (~1520 cm⁻¹). VPT2 (Vibrational Perturbation Theory) accounts for anharmonicity, while molecular dynamics simulations model solvent interactions. For halogenated pyridines, scaling factors (0.95–0.98) align computed frequencies with experimental data ( ). Cross-validation with analogs (e.g., 2C4M3NP, ) refines computational protocols .
Properties
IUPAC Name |
6-bromo-2-chloro-3-nitropyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN2O2/c6-4-2-1-3(9(10)11)5(7)8-4/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOETZKWSHCVJQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858676 | |
Record name | 6-Bromo-2-chloro-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.44 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1430341-84-6 | |
Record name | 6-Bromo-2-chloro-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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